molecular formula C14H12N4O2 B2498498 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone CAS No. 2176152-27-3

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone

Cat. No.: B2498498
CAS No.: 2176152-27-3
M. Wt: 268.276
InChI Key: SASXDIFHADXOAT-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone is a sophisticated hybrid compound designed for medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its ability to form hydrogen bonds and engage in dipole-dipole interactions with biological targets . This moiety is metabolically stable and often serves as a bioisostere for amide bonds or other functional groups, making it a versatile linker in the design of novel bioactive molecules . The integration of a benzofuran group further enhances its research potential, as this heterocycle is present in a wide range of natural products and pharmaceuticals, contributing to diverse pharmacological profiles. The azetidine ring introduces structural rigidity and can favorably influence the compound's physicochemical properties. This unique architecture makes this compound a valuable chemical tool for probing biological systems. Researchers can leverage this compound in the development of new therapeutic leads, particularly in areas such as oncology and infectious diseases, where 1,2,3-triazole-containing hybrids have demonstrated significant anticancer and antimicrobial activities in preclinical studies . Its structure is well-suited for constructing targeted libraries and exploring structure-activity relationships (SAR).

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-14(13-7-10-3-1-2-4-12(10)20-13)17-8-11(9-17)18-15-5-6-16-18/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASXDIFHADXOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the reactions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with Pd/C, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxidized derivatives of benzofuran.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Substituted triazole and benzofuran derivatives.

Scientific Research Applications

Biological Activities

Recent studies have indicated that (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone exhibits a range of biological activities:

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation in several cancer types, suggesting its potential as a lead compound for cancer therapy .

Anti-inflammatory Effects

Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases . This positions the compound as a candidate for treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

In a study published in International Journal of Molecular Sciences, researchers synthesized several derivatives of the compound and tested their antimicrobial activities. The results showed that specific modifications to the benzofuran moiety enhanced antibacterial efficacy against resistant strains .

Case Study 2: Anticancer Activity

A recent publication detailed the synthesis of this compound and its evaluation against various cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Potential Applications

The diverse biological activities exhibited by this compound suggest several potential applications:

  • Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer drugs.
  • Research Tool : For studying biological pathways related to inflammation and cancer.
  • Agricultural Applications : Potential use in developing new agrochemicals due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity . The benzofuran moiety can interact with cellular pathways involved in inflammation and oxidative stress . Together, these interactions contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Benzofuran : A bicyclic aromatic system contributing to π-π stacking interactions.
  • 1,2,3-Triazole : A polar heterocycle capable of hydrogen bonding and metal coordination.

Table 1: Structural Comparison with Analogous Methanone Derivatives

Compound Name Core Structure Functional Groups Key Applications/Properties Reference
Target Compound Benzofuran-Azetidine-Triazole Benzofuran, Azetidine, Triazole, Methanone Hypothesized pharmaceutical activity N/A
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-Thiophene Pyrazole, Thiophene, Cyano, Methanone Synthetic intermediate; unknown bioactivity
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazine-Benzoate Triazine, Sulfonylurea, Methanone Herbicide (metsulfuron methyl ester)

Pharmacological and Chemical Properties

  • Triazole vs. Thiophene/Triazine : The 1,2,3-triazole in the target compound offers superior metabolic stability compared to thiophene (in 7a ) or triazine (in pesticides) due to its resistance to oxidative degradation. However, thiophene and triazine analogs may exhibit stronger electrophilic reactivity .
  • Benzofuran vs. Pyrazole : Benzofuran’s aromaticity enhances lipophilicity and membrane permeability relative to pyrazole-containing 7a , which may improve bioavailability in drug design.

Research Findings and Limitations

  • Evidence Gaps: No direct data on the target compound’s synthesis, bioactivity, or physicochemical properties were found in the provided sources. Comparisons are extrapolated from structurally related methanones.
  • Key Contrasts: Pharmaceutical vs. Agrochemical Use: The target’s triazole-benzofuran system aligns with drug-like molecules, whereas triazine-based methanones dominate herbicide applications . Synthetic Complexity: The azetidine-triazole linkage likely requires specialized ring-opening or click chemistry, differing from the straightforward condensations used for 7a/7b .

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone is a novel heterocyclic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C15H14N4OC_{15}H_{14}N_{4}O, with a molecular weight of approximately 278.31 g/mol. It typically appears as a white to off-white solid and exhibits moderate solubility in organic solvents. The structure consists of an azetidine ring linked to a triazole moiety and a benzofuran group, which may contribute to its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results:

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung Cancer)3.29 - 10.71Induction of cell cycle arrest and apoptosis
HepG2 (Liver Cancer)>100Low cytotoxicity observed

In vitro assays revealed that the compound significantly inhibits the growth of A549 cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The presence of the triazole ring is associated with antimicrobial properties. Compounds similar to This compound have been reported to exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Antimalarial Activity

Recent studies have highlighted the potential of triazole-containing compounds in combating malaria. For example, derivatives tested against Plasmodium falciparum showed low cytotoxicity and effective inhibition of parasitemia in vivo . Although specific data on the benzofuran derivative is limited, the structural similarities suggest potential efficacy against malaria.

The biological activity of This compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial survival.
  • Apoptosis Induction : It could trigger apoptotic pathways in cancer cells through various signaling cascades.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific phases, preventing further proliferation.

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Study on Lung Cancer : A series of triazole derivatives were synthesized and evaluated for their anticancer properties against A549 cells. The most active compounds displayed IC50 values comparable to established chemotherapeutics .
  • Antimalarial Screening : Compounds with similar structures were tested for their ability to inhibit Plasmodium species in vitro and in vivo, showing promising results that warrant further investigation .

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